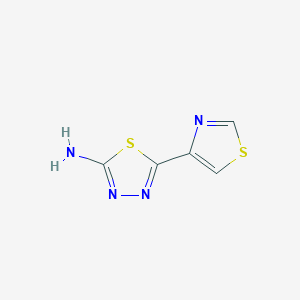

2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole

Description

Significance of Thiadiazole and Thiazole (B1198619) Scaffolds in Modern Chemical Research

The thiadiazole and thiazole rings are fundamental building blocks in medicinal and materials chemistry due to their diverse biological activities and versatile chemical properties. nih.govresearchgate.net These five-membered heterocyclic compounds, containing both sulfur and nitrogen atoms, are present in a multitude of natural products and synthetic molecules. mdpi.com

Thiadiazole Scaffold: The 1,3,4-thiadiazole (B1197879) isomer, in particular, is a well-known and important heterocyclic nucleus associated with a wide spectrum of pharmacological activities. researchgate.net Derivatives of 1,3,4-thiadiazole have been extensively studied and are known to exhibit antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. nih.gov The thiadiazole ring can act as a hydrogen-binding domain and a two-electron donor system, which contributes to its biological activity. researchgate.net Its structural properties also make it a bioisostere of other rings like pyrimidine (B1678525) or oxadiazole, allowing for its use in drug design to enhance potency and pharmacokinetic profiles. researchgate.net

Thiazole Scaffold: The thiazole ring is another privileged structure in drug discovery. mdpi.com It is a core component of many clinically important drugs, including antibiotics (like cefixime), anticancer agents (like dasatinib), and antifungal medications. sigmaaldrich.com The versatility of the thiazole nucleus allows for modifications at various positions, leading to a wide array of derivatives with activities such as antibacterial, anti-inflammatory, and antitumor effects. mdpi.comnih.gov The thiazole moiety is also found in essential natural molecules like Thiamine (Vitamin B1).

The combination of these two scaffolds into a single molecule, as seen in 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole, is a strategy employed by medicinal chemists to explore new chemical space and potentially create synergistic or novel biological effects.

Historical Context and Evolution of 1,3,4-Thiadiazole and Thiazole Chemistry

The chemistry of these heterocyclic systems has a rich history dating back to the late 19th century.

1,3,4-Thiadiazole: The first description of a thiadiazole compound was in 1882 by Fischer, with the nature of the ring system being further elucidated in the following years. isres.org The synthesis of 1,3,4-thiadiazole derivatives often involves the cyclization of thiosemicarbazides or their derivatives. uobaghdad.edu.iqresearchgate.net Over the decades, numerous synthetic methods have been developed, allowing for the creation of a vast library of substituted 1,3,4-thiadiazoles. Early interest in these compounds was driven by their use in various industries, including as dyes and analytical reagents. However, the discovery of their pharmacological potential, particularly as antibacterial sulfonamides, significantly expanded the research focus. researchgate.net

Thiazole: The most widely known method for synthesizing a thiazole ring is the Hantzsch thiazole synthesis, developed in the 1880s. This method typically involves the reaction of an α-haloketone with a thioamide. mdpi.com Like thiadiazoles, the initial applications of thiazoles were diverse, but their role in medicinal chemistry was cemented with the discovery of the thiazole ring within the structure of penicillin. This discovery spurred extensive research into the synthesis and biological activity of thiazole derivatives, leading to the development of numerous life-saving drugs. mdpi.com

The evolution of synthetic organic chemistry has provided increasingly sophisticated tools for the construction and modification of these heterocyclic rings, enabling the precise design of complex molecules like this compound.

Core Structural Features and Nomenclature of this compound

The compound this compound is a bifunctional heterocyclic system. Its structure is composed of a central 1,3,4-thiadiazole ring which is substituted at two key positions:

At the C2 position: An amino group (-NH₂) is attached. The presence of this group makes the parent scaffold a 2-amino-1,3,4-thiadiazole (B1665364), a common starting point for further derivatization. nih.govresearchgate.net

At the C5 position: A thiazole ring is connected via its C4 position. This substituent is specifically a 1,3-thiazol-4-yl group.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 5-(1,3-thiazol-4-yl)-1,3,4-thiadiazol-2-amine . The numbering of the 1,3,4-thiadiazole ring starts from the sulfur atom (position 1) and proceeds through the nitrogen atoms (positions 3 and 4) to give the lowest possible locants to the heteroatoms. The substituents are then named and numbered according to their position on this ring.

While specific experimental data for this compound is not widely available in public chemical databases, the properties of a structurally similar compound, 2-Amino-5-(4-pyridinyl)-1,3,4-thiadiazole, can provide an illustrative example of the typical physicochemical characteristics of such molecules.

Interactive Data Table: Properties of a Structurally Related Compound Below are the chemical properties for 2-Amino-5-(4-pyridinyl)-1,3,4-thiadiazole, which features a six-membered pyridine (B92270) ring instead of the five-membered thiazole ring. This data is provided for illustrative purposes.

| Property | Value | Source |

| CAS Number | 2002-04-2 | sigmaaldrich.com |

| Molecular Formula | C₇H₆N₄S | sigmaaldrich.com |

| Molecular Weight | 178.21 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Melting Point | 242-248 °C | sigmaaldrich.com |

| IUPAC Name | 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4N4S2 |

|---|---|

Molecular Weight |

184.2 g/mol |

IUPAC Name |

5-(1,3-thiazol-4-yl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C5H4N4S2/c6-5-9-8-4(11-5)3-1-10-2-7-3/h1-2H,(H2,6,9) |

InChI Key |

PZUKDMCLJCLACW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CS1)C2=NN=C(S2)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Amino 5 4 Thiazolyl 1,3,4 Thiadiazole and Its Analogues

Classical and Contemporary Approaches to 1,3,4-Thiadiazole (B1197879) Ring Construction

The formation of the 2-amino-1,3,4-thiadiazole (B1665364) core is a pivotal step in the synthesis of the target compound. Various methods have been developed, ranging from classical acid-catalyzed cyclizations to modern one-pot and solid-phase techniques.

Cyclization Reactions Involving Thiosemicarbazide (B42300) and Carboxylic Acids

A prevalent and traditional method for constructing the 2-amino-1,3,4-thiadiazole ring is the cyclization of thiosemicarbazide with a carboxylic acid or its derivatives. jocpr.com This reaction typically requires a dehydrating agent to facilitate the ring closure. A variety of acidic catalysts are commonly employed, including concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). jocpr.comnih.gov

The mechanism involves the initial acylation of thiosemicarbazide by the carboxylic acid, followed by an intramolecular cyclization and dehydration to yield the aromatic 1,3,4-thiadiazole ring. For instance, the reaction of benzoic acid or 2-hydroxybenzoic acid with thiosemicarbazide in the presence of concentrated sulfuric acid serves as a classic example of this transformation. jocpr.com Similarly, various aromatic carboxylic acids can be cyclized with thiosemicarbazide derivatives using POCl₃ to form the corresponding 1,3,4-thiadiazole derivatives. jocpr.com

Acylthiosemicarbazide intermediates can also be synthesized and subsequently cyclized in an acidic medium to produce 1,3,4-thiadiazole derivatives. nih.gov

Table 1: Examples of 1,3,4-Thiadiazole Synthesis via Thiosemicarbazide Cyclization

| Carboxylic Acid Derivative | Catalyst/Reagent | Product | Reference |

| Benzoic Acid | Conc. H₂SO₄ | 5-Phenyl-1,3,4-thiadiazol-2-amine | jocpr.com |

| 2-Hydroxybenzoic Acid | Conc. H₂SO₄ | 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol | jocpr.com |

| Aromatic Carboxylic Acids | POCl₃ | 2-Amino-5-aryl-1,3,4-thiadiazoles | jocpr.com |

| (5-Arylidene-2,4-dioxothiazolidin-3-yl)acetyl chlorides | 4-Phenylthiosemicarbazide, then acid | 2-((5-Arylidene-2,4-dioxothiazolidin-3-yl)methyl)-5-(phenylamino)-1,3,4-thiadiazole derivatives | nih.gov |

One-Pot Synthetic Routes for 2-Amino-1,3,4-thiadiazole Derivatives

The reaction in the presence of PPE is believed to proceed through three main steps within a single pot:

Formation of a salt between the carboxylic acid and thiosemicarbazide. nih.gov

Dehydration of the salt to form an acylthiosemicarbazide intermediate. nih.gov

Cyclodehydration of the intermediate to yield the final 2-amino-1,3,4-thiadiazole. nih.gov

It has been found that for this reaction to be successful, a sufficient amount of PPE is necessary, with chloroform (B151607) being a suitable solvent to ensure a homogeneous reaction mixture. nih.gov

Oxidative Cyclization Methodologies

An alternative strategy for the formation of the 2-amino-1,3,4-thiadiazole ring is through the oxidative cyclization of aldehyde thiosemicarbazones. researchgate.net This method involves the formation of a thiosemicarbazone by condensing an aldehyde with thiosemicarbazide, followed by treatment with an oxidizing agent to induce ring closure.

Commonly used oxidizing agents for this transformation include ferric chloride (FeCl₃) and molecular iodine (I₂). researchgate.netnih.govresearchgate.netorganic-chemistry.orgnih.govacs.org The reaction with 10% ethanolic ferric chloride has been successfully used to cyclize D-fructose thiosemicarbazones and D-arabinose thiosemicarbazones. nih.gov Modifications to the procedure, such as using an alcoholic solution of ferric chloride, have been reported to give more satisfactory results in some cases. researchgate.net

Iodine-mediated oxidative cyclization offers a transition-metal-free approach. organic-chemistry.orgnih.govacs.org This sequential process involves the condensation of an aldehyde with thiosemicarbazide to form the thiosemicarbazone, which is then cyclized in the presence of iodine and a base like potassium carbonate. researchgate.netorganic-chemistry.orgnih.govacs.org This method is compatible with a range of aromatic, aliphatic, and cinnamic aldehydes. organic-chemistry.orgacs.org

Table 2: Oxidative Cyclization for 2-Amino-1,3,4-thiadiazole Synthesis

| Starting Material | Oxidizing Agent | Product | Reference |

| Arylaldehyde thiosemicarbazones | Ferric Chloride | 2-Amino-5-aryl-1,3,4-thiadiazoles | researchgate.net |

| D-Fructose thiosemicarbazones | 10% Ethanolic FeCl₃ | 2-Amino-5-(D-arabino-1,2,3,4-tetrahydroxybut-1-yl)-1,3,4-thiadiazole | nih.gov |

| Aldehyde thiosemicarbazones | I₂ / K₂CO₃ | 2-Amino-5-substituted-1,3,4-thiadiazoles | researchgate.netnih.gov |

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of 1,3,4-thiadiazole derivatives, which is particularly useful in medicinal chemistry for structure-activity relationship studies. While specific examples for 2-amino-5-(4-thiazolyl)-1,3,4-thiadiazole are not detailed, the general principles are applicable.

In a typical solid-phase approach, a starting material is attached to a solid support (resin). Subsequent reactions, including the cyclization to form the thiadiazole ring, are carried out on the resin-bound substrate. The final product is then cleaved from the solid support. This methodology facilitates purification as excess reagents and by-products can be washed away from the resin-bound intermediate.

Methodologies for Thiazole (B1198619) Ring Synthesis and Functionalization

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of thiazole rings and is highly relevant for the synthesis of the "4-thiazolyl" portion of the target molecule. synarchive.com This reaction classically involves the condensation of an α-haloketone with a thioamide. synarchive.com For the synthesis of 2-aminothiazoles, thiourea (B124793) is commonly used as the thioamide component. nih.gov

The reaction mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular condensation to form a dihydrothiazole intermediate, which then dehydrates to yield the aromatic thiazole ring.

Numerous variations and improvements to the Hantzsch synthesis have been reported, including the use of catalysts and one-pot procedures. For instance, an efficient and environmentally friendly one-pot, three-component synthesis of substituted Hantzsch thiazole derivatives has been developed using silica-supported tungstosilisic acid as a reusable catalyst. nih.gov This method involves the reaction of a 3-(bromoacetyl) derivative, thiourea, and various substituted benzaldehydes. nih.gov

Another one-pot approach involves the reaction of substituted 2-bromo-1-phenylethanone compounds with thiosemicarbazide and various carbonyl compounds to yield substituted 4-phenyl-1,3-thiazole derivatives. asianpubs.orgresearchgate.net The reaction conditions can also influence the regioselectivity of the Hantzsch synthesis, with acidic conditions sometimes leading to the formation of 2-imino-2,3-dihydrothiazole isomers in addition to the expected 2-aminothiazoles. rsc.org

Table 3: Examples of Hantzsch Thiazole Synthesis

| α-Haloketone | Thioamide/Thiourea Source | Additional Reactant/Catalyst | Product Type | Reference |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted benzaldehydes / SiW.SiO₂ | 2-Amino-4-substituted thiazole derivatives | nih.gov |

| Substituted 2-bromo-1-phenylethanone | Thiosemicarbazide | Carbonyl compounds | Substituted 4-phenyl-1,3-thiazole derivatives | asianpubs.orgresearchgate.net |

| α-Halogeno ketones | N-monosubstituted thioureas | Acidic conditions (e.g., 10M-HCl-EtOH) | 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles | rsc.org |

Cook-Heilbron Synthesis for 2-Aminothiazole (B372263) Derivatives

A significant method for the formation of 5-aminothiazoles is the Cook-Heilbron synthesis. wikipedia.org This reaction, discovered by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy in 1947, involves the reaction of α-aminonitriles or aminocyanoacetates with reagents like dithioacids, carbon disulfide, or isothiocyanates. wikipedia.org The reaction proceeds under mild, often aqueous, conditions at room temperature. wikipedia.org This method is particularly valuable as it provides a direct route to 5-aminothiazole derivatives, which were previously a less accessible class of compounds. wikipedia.org

The versatility of the Cook-Heilbron synthesis allows for the introduction of various substituents at the C2 and C4 positions of the thiazole ring by selecting different starting materials. wikipedia.org For instance, the reaction of aminoacetonitrile (B1212223) with dithiophenylacetic acid yields 5-amino-2-benzylthiazole. wikipedia.org The mechanism involves the nucleophilic attack of the α-aminonitrile's nitrogen on the dithioacid or its equivalent, followed by an intramolecular cyclization. Specifically, the sulfur atom acts as a Lewis base, donating electrons to the nitrile's carbon, leading to a 5-exo-dig cyclization. wikipedia.org This forms a 5-imino-2-thione thiazolidine (B150603) intermediate, which then tautomerizes to the final 5-aminothiazole product. wikipedia.org

| Starting Material 1 | Starting Material 2 | Product | Reference |

| α-Aminonitrile | Dithioacids | 2,4-disubstituted 5-aminothiazole | encyclopedia.pub |

| Aminoacetonitrile | Dithiophenylacetic acid | 5-amino-2-benzylthiazole | wikipedia.org |

| Ethyl aminocyanoacetate | Dithiophenylacetic acid | 5-amino-4-carbethoxy-2-benzylthiazole | wikipedia.org |

| α-Aminonitrile | Carbon disulfide | 5-aminothiazole derivative | wikipedia.org |

Gabriel Synthesis of Substituted Thiazoles

The Gabriel synthesis represents another classical approach to constructing the thiazole ring. This method consists of the cyclization of α-acylaminoketones with a thionating agent, typically phosphorus pentasulfide. encyclopedia.pubresearchgate.net The reaction generally requires high temperatures, around 170 °C, to drive the thionation and subsequent cyclization to form the 1,3-thiazole core. encyclopedia.pub While the broader Gabriel synthesis is well-known for transforming primary alkyl halides into primary amines using potassium phthalimide, its application in thiazole synthesis specifically refers to this cyclization-thionation strategy. encyclopedia.pubwikipedia.org This approach is a standard and frequently employed method for obtaining 1,3-thiazoles, alongside the Hantzsch synthesis. researchgate.net

Directed Functionalization of the Thiazole Core

Once the thiazole ring is synthesized, directed functionalization is a key strategy for introducing the 1,3,4-thiadiazole moiety or other substituents at specific positions. Modern synthetic methods, such as palladium-catalyzed C-H activation, allow for the regioselective functionalization of the thiazole core at the C2, C4, and C5 positions. rsc.org This enables the sequential and programmed construction of multifunctionalized thiazole derivatives from simpler, mono-substituted thiazoles or even the parent thiazole ring. rsc.org

For instance, C-H arylation and heteroarylation can be used to link a pre-formed 2-amino-1,3,4-thiadiazole unit to the thiazole core. nih.gov This approach offers a high degree of control and is instrumental in creating complex molecules where the two heterocyclic rings are directly connected. These advanced functionalization techniques are crucial for building libraries of analogues for structure-activity relationship studies. nih.gov

Advanced Synthetic Techniques and Process Optimization

To improve the efficiency, yield, and environmental impact of synthesis, advanced techniques are increasingly being applied to the production of this compound and related compounds.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1,3,4-thiadiazoles. asianpubs.org This technique offers significant advantages over conventional heating methods, such as dramatically reduced reaction times, higher yields, and milder reaction conditions. asianpubs.org For example, the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles can be achieved by reacting substituted aryl acids with thiosemicarbazide in the presence of a dehydrating agent like POCl₃ under microwave irradiation. asianpubs.org Similarly, novel encyclopedia.pubasianpubs.orgnih.govthiadiazoles, encyclopedia.pubnih.govchemicalbook.comtriazoles, and encyclopedia.pubasianpubs.orgnih.govoxadiazoles bearing indole (B1671886) moieties have been efficiently prepared via cyclization of thiosemicarbazide precursors under microwave irradiation. nih.gov This technology is also adaptable for multicomponent reactions, enabling the one-pot synthesis of complex structures like thiazolyl-pyridazinediones, further highlighting its utility in process optimization. nih.gov

| Reaction Type | Reactants | Conditions | Advantages | Reference |

| Thiadiazole Formation | Aryl acid, Thiosemicarbazide, POCl₃ | Microwave Irradiation | High yields, Short reaction time, Mild conditions | asianpubs.org |

| Diazole Cyclization | 1-[(indole)-3-carbonyl]thiosemicarbazides | Microwave Irradiation | Efficient cyclization to thiadiazoles, triazoles, oxadiazoles | nih.gov |

| Multicomponent Synthesis | Hydrazonoyl chlorides, etc. | Microwave Irradiation, Chitosan (B1678972) catalyst | Eco-friendly, High yields, Short reaction time | nih.gov |

Catalytic Systems and Reaction Condition Refinement

The refinement of reaction conditions and the development of novel catalytic systems are central to modern synthetic chemistry. For the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, various catalytic approaches have been developed. A common method involves the cyclization of an aromatic acid with thiosemicarbazide using a dehydrating agent like phosphorus oxychloride (POCl₃) as a catalyst. isca.innih.gov Phosphorus pentachloride has also been employed as a low-cost and efficient catalyst that can lower reaction temperatures and shorten reaction times. google.com

More advanced, metal-free catalytic systems have also been reported. A protocol using iodobenzene, hydrogen peroxide (H₂O₂), and acetic acid (AcOH) facilitates the intermolecular oxidative annulation of aldehydes and thiosemicarbazide to form thiadiazole scaffolds. researchgate.net Furthermore, iodine-mediated oxidative C-S bond formation provides an efficient and scalable, transition-metal-free route to 2-amino-substituted 1,3,4-thiadiazoles from thiosemicarbazones. organic-chemistry.orgnih.gov These catalytic methods often lead to higher yields, greater functional group tolerance, and simpler workup procedures.

Sustainable Chemistry Principles in Synthesis

The principles of sustainable or "green" chemistry are increasingly being integrated into the synthesis of heterocyclic compounds. This approach focuses on minimizing waste, avoiding hazardous substances, and improving energy efficiency. In the context of 2-amino-5-substituted-1,3,4-thiadiazole synthesis, green chemistry approaches include the use of one-pot reactions, which reduce the need for intermediate purification steps and minimize solvent waste. isca.in The use of eco-friendly and naturally occurring catalysts, such as chitosan in microwave-assisted syntheses, is another example. nih.gov

Adopting solid-phase grinding methods instead of traditional liquid-phase synthesis can also align with green chemistry principles by eliminating the need for bulk solvents, simplifying operations, and often leading to high yields under mild, room-temperature conditions. google.com The development of metal-free catalytic systems, such as those using iodine or visible light photoredox catalysts, further contributes to sustainability by avoiding the use of toxic and expensive heavy metals. researchgate.netorganic-chemistry.org

Chemical Reactivity and Derivatization of 2 Amino 5 4 Thiazolyl 1,3,4 Thiadiazole

Nucleophilic Substitution Reactions at C2 and C5 Positions of the 1,3,4-Thiadiazole (B1197879) Ring

The 1,3,4-thiadiazole ring, particularly when substituted with an amino group at the C2 position, exhibits distinct reactivity towards nucleophiles. The C2 position is generally electron-deficient and can be susceptible to nucleophilic attack, especially if the exocyclic amino group is converted into a good leaving group. pharmaguideline.com However, direct nucleophilic substitution on the carbon atoms of the 1,3,4-thiadiazole ring is not a common reaction pathway. More frequently, functionalization at these positions is achieved through precursor synthesis or by activating the ring.

For the thiazole (B1198619) moiety, the C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.com Halogen atoms attached to any of the thiazole ring's carbon positions (C2, C4, or C5) can be displaced by strong nucleophiles. pharmaguideline.com In the context of 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole, the C5 of the thiadiazole is linked to the thiazole, making direct substitution at this position unlikely without ring-opening or rearrangement. Functionalization typically occurs via derivatization of the exocyclic amino group or through reactions involving the nitrogen and sulfur heteroatoms.

Electrophilic Reactions and Regioselectivity on the Thiadiazole Ring System

The thiazole ring, in contrast, is more amenable to electrophilic substitution. The electron-rich C5 position is the preferred site for electrophilic attack. pharmaguideline.com This regioselectivity is driven by the electron-donating character of the sulfur atom. If the C5 position is already substituted, electrophilic attack is unlikely to occur at other positions. pharmaguideline.com Electron-donating groups at the C2 position of the thiazole ring further enhance the reactivity of the C5 position towards electrophiles, even under mild conditions. pharmaguideline.com

Reactivity of the Exocyclic Amino Group for Derivatization

The exocyclic amino group at the C2 position is the most reactive site for derivatization in this compound. Its nucleophilic character allows for a wide range of chemical transformations, making it a key handle for synthesizing diverse derivatives.

Common derivatization strategies include:

Acylation: The amino group readily reacts with acylating agents like acid chlorides and anhydrides to form corresponding amides. For example, N-(4-(3,4-dimethoxyphenyl)-5-phenylthiazol-2-yl)butyramide was synthesized by reacting the parent aminothiazole with butyryl chloride in the presence of triethylamine (B128534) and a catalytic amount of 4-dimethylamino pyridine (B92270). nih.gov

Schiff Base Formation: Condensation reactions with various aldehydes and ketones yield Schiff bases (imines). These reactions are fundamental in creating a diverse library of derivatives. jmchemsci.comsphinxsai.com

Sulfonamide Synthesis: Reaction with sulfonyl chlorides produces sulfonamides, a class of compounds with significant biological importance. nih.gov

Urea (B33335) and Thiourea (B124793) Formation: The amino group can react with isocyanates and isothiocyanates to form substituted ureas and thioureas, respectively.

The table below summarizes various derivatization reactions targeting the exocyclic amino group of 2-amino-1,3,4-thiadiazole (B1665364) scaffolds.

| Reagent | Product Type | General Reaction Conditions | Reference |

| Aldehydes/Ketones | Schiff Base (Imine) | Condensation, often with acid/base catalysis | jmchemsci.comsphinxsai.com |

| Acid Chlorides/Anhydrides | Amide | Base-catalyzed acylation (e.g., pyridine, triethylamine) | nih.gov |

| Sulfonyl Chlorides | Sulfonamide | Reaction in a suitable solvent | nih.gov |

| Isocyanates/Isothiocyanates | Urea/Thiourea | Addition reaction | nih.gov |

Heterocyclic Ring Fusions and Annulations Involving Thiadiazole and Thiazole Moieties

The 2-amino-1,3,4-thiadiazole scaffold is a versatile precursor for the synthesis of fused heterocyclic systems. The presence of the endocyclic nitrogen atoms and the exocyclic amino group provides reactive sites for annulation reactions. A common strategy involves reacting the 2-amino group with bifunctional reagents, leading to the formation of a new ring fused to the thiadiazole core.

For instance, derivatives of 2-amino-1,3,4-thiadiazole can be used to synthesize condensed bridgehead nitrogen systems like 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles. nih.gov These reactions typically involve cyclization of an intermediate formed by the reaction of the amino group with a suitable reagent. Another example is the reaction of 2-amino-1,3,4-thiadiazole with 1,3-dicarbonyl compounds, which can lead to the formation of thiocyanopyrimidines. nih.gov The condensation of a 2-amino-5-mercapto-1,3,4-thiadiazole derivative with 3-aminopropan-1-ol, followed by cyclization, yields a fused 1,3-thiazine ring system. researchgate.net

Tautomeric Equilibria and their Influence on Reactivity

2-Amino-1,3,4-thiadiazole derivatives, including this compound, can exist in a tautomeric equilibrium between the amino and imino forms. researchgate.net The position of this equilibrium is influenced by factors such as the nature of the substituents on the thiadiazole ring, the solvent, and whether the compound is in solution or in the solid state. researchgate.net

Amino Tautomer: The hydrogen atom is attached to the exocyclic nitrogen, resulting in a primary amino group (-NH₂).

Imino Tautomer: The hydrogen atom migrates to one of the ring nitrogen atoms (N3), forming an imino group (=NH) on the exterior of the ring.

This tautomerism has a significant impact on the molecule's reactivity. The amino form behaves as a typical aromatic amine, with the exocyclic nitrogen acting as a nucleophile. The imino form, on the other hand, alters the electronic distribution within the heterocyclic system and can influence the site of electrophilic attack or alkylation. For example, methylation reactions can occur at either the exocyclic nitrogen or the ring nitrogen, and the product distribution can be dictated by the dominant tautomeric form under the specific reaction conditions. semanticscholar.org Understanding this equilibrium is crucial for predicting and controlling the outcomes of derivatization reactions.

Spectroscopic and Structural Elucidation of 2 Amino 5 4 Thiazolyl 1,3,4 Thiadiazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of ¹H and ¹³C spectra, along with advanced 2D-NMR experiments, a complete and unambiguous assignment of all protons and carbons in the molecule can be achieved.

The ¹H NMR spectrum of 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole is expected to be relatively simple, displaying distinct signals for the protons of the amino group and the thiazole (B1198619) ring. Based on data from analogous structures, the chemical shifts provide key information about the electronic environment of the protons. researchgate.netjmchemsci.comnih.gov

The primary amino (-NH₂) group protons typically appear as a broad singlet due to quadrupole broadening and exchange with solvent protons. This signal is often observed in the downfield region, with a representative chemical shift around δ 7.28 ppm for similar 2-amino-1,3,4-thiadiazole (B1665364) derivatives when measured in DMSO-d₆. nih.gov The protons on the thiazole ring are expected to appear in the aromatic region. The proton at the C-2 position of the thiazole ring would likely be the most downfield, followed by the proton at the C-5 position.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ (Thiadiazole) | ~7.3 | Broad Singlet |

| H-2 (Thiazole) | ~9.0 | Singlet |

| H-5 (Thiazole) | ~8.0 | Singlet |

Note: Chemical shifts are estimates based on analogous compounds and can vary with solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are anticipated for each of the five carbon atoms in the heterocyclic rings. The carbon atoms of the 1,3,4-thiadiazole (B1197879) ring are highly characteristic. The C-2 carbon, bonded to the amino group, is expected to resonate at approximately δ 168-170 ppm. The C-5 carbon, attached to the thiazole ring, would appear slightly more upfield. nih.govdergipark.org.tr

The carbons of the thiazole ring will also show distinct chemical shifts. The assignment of these signals is often confirmed using 2D-NMR techniques.

Table 2: Representative ¹³C NMR Chemical Shifts for 2-Amino-1,3,4-thiadiazole Analogues

| Carbon Assignment | Representative Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Thiadiazole, attached to -NH₂) | 169.5 |

| C-5 (Thiadiazole, attached to substituent) | 155.0 |

| C-2 (Thiazole) | 155.8 |

| C-4 (Thiazole) | 143.5 |

| C-5 (Thiazole) | 115.2 |

Note: Data is based on published values for substituted 2-amino-1,3,4-thiadiazole and thiazole derivatives and serves as a reference.

To confirm the precise connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable. nih.gov

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. For this specific molecule, it would primarily confirm the coupling between protons within the thiazole ring if it were substituted in a way to allow for such coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the proton signals of the thiazole ring to their corresponding carbon atoms. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D-NMR techniques for structural elucidation, as it shows correlations between protons and carbons that are separated by two or three bonds. For this compound, crucial HMBC correlations would be observed between the thiazole protons and the C-5 carbon of the thiadiazole ring, unequivocally establishing the connection point between the two heterocyclic systems. nih.gov Correlations from the -NH₂ protons to the C-2 carbon of the thiadiazole ring would also be expected.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. The spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, key diagnostic peaks would confirm the presence of the amino group and the heterocyclic ring structures. jmchemsci.comnih.govresearchgate.net

Table 3: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amino group) | Asymmetric & Symmetric Stretching | 3450 - 3250 |

| C-H (Aromatic) | Stretching | 3150 - 3000 |

| C=N (Thiadiazole & Thiazole rings) | Stretching | 1630 - 1580 |

| C-S (Thiadiazole & Thiazole rings) | Stretching | 750 - 650 |

Note: Values are typical ranges for the specified functional groups.

The N-H stretching vibrations of the primary amine typically appear as two distinct bands in the region of 3450-3250 cm⁻¹. The stretching vibrations of the C=N bonds within the thiadiazole and thiazole rings are expected to produce strong absorptions in the 1630-1580 cm⁻¹ region. jmchemsci.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental formula of a compound, as well as insights into its structure through the analysis of fragmentation patterns. The molecular formula for this compound is C₅H₃N₅S₂.

The calculated monoisotopic molecular weight is approximately 196.98 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z ≈ 197. Due to the presence of two sulfur atoms, a characteristic M+2 peak with a relative intensity of about 9% of the M⁺ peak would also be observed, corresponding to the natural abundance of the ³⁴S isotope. sapub.org

The fragmentation of the molecular ion would likely proceed through several pathways, including:

Cleavage of the bond between the thiazole and thiadiazole rings.

Fission of the thiadiazole or thiazole ring itself. sapub.org

Loss of small neutral molecules such as HCN or NH₂.

Table 4: Expected Mass Spectrometry Data

| Measurement | Expected Value (m/z) |

|---|---|

| Molecular Ion Peak [M]⁺ | ~197 |

| Isotope Peak [M+2]⁺ | ~199 |

Note: Fragmentation patterns can be complex and depend on the ionization method used.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula (C₅H₃N₅S₂) to verify the purity and confirm the empirical formula of the synthesized compound.

Table 5: Elemental Composition of C₅H₃N₅S₂

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 30.45 |

| Hydrogen (H) | 1.53 |

| Nitrogen (N) | 35.51 |

Experimental values that fall within ±0.4% of the theoretical percentages are generally considered to confirm the elemental composition of the compound. researchgate.net

X-ray Crystallography for Solid-State Structure and Conformation

Single-crystal X-ray crystallography provides definitive insights into the three-dimensional arrangement of molecules in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly available in the searched crystallographic databases, a comprehensive understanding of its likely solid-state structure and conformation can be inferred from the analysis of closely related analogues that have been characterized by this technique.

Detailed crystallographic studies have been conducted on several 2-amino-1,3,4-thiadiazole derivatives bearing various substituents at the 5-position, including heterocyclic, aromatic, and aliphatic groups. These studies reveal conserved structural features of the 2-amino-1,3,4-thiadiazole core and provide a strong basis for predicting the molecular geometry of the title compound.

A key structural aspect of these molecules is the planarity of the 1,3,4-thiadiazole ring. In analogues such as 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine and 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine, the thiadiazole ring is essentially planar. nih.govresearchgate.net This planarity is a common feature among 1,3,4-thiadiazole derivatives and is expected to be maintained in this compound.

The conformation of the molecule, particularly the relative orientation of the thiazole and thiadiazole rings, is of significant interest. In the crystal structure of 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine, the dihedral angle between the planes of the thiadiazole and pyridine (B92270) rings is 32.42(14)°. nih.gov Similarly, for 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine, the asymmetric unit contains two independent molecules with different dihedral angles of 18.2(2)° and 30.3(2)° between the two rings. researchgate.net This indicates that while there is a degree of twisting between the two heterocyclic rings, a near-coplanar arrangement is favored, likely to maximize π-system conjugation. A similar twisted conformation can be anticipated for this compound.

Intermolecular hydrogen bonding plays a crucial role in the crystal packing of these compounds. The exocyclic amino group is a consistent hydrogen bond donor, while the nitrogen atoms of the thiadiazole ring act as acceptors. In the crystal structures of 2-amino-5-methyl-1,3,4-thiadiazole (B108200) and 2-amino-5-ethyl-1,3,4-thiadiazole, extensive three-dimensional hydrogen-bonding networks are observed. researchgate.net A common motif is the formation of centrosymmetric dimers through N—H···N hydrogen bonds, creating R²₂(8) ring motifs. nih.govresearchgate.net This robust hydrogen-bonding pattern is a defining feature of the solid-state assembly of 2-amino-1,3,4-thiadiazoles and would be expected to be a primary interaction in the crystal lattice of this compound.

The following tables summarize key crystallographic data for selected analogues of this compound, providing a comparative overview of their solid-state structures.

Table 1: Crystallographic Data for 2-Amino-1,3,4-Thiadiazole Analogues with Heterocyclic Substituents

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (°) |

| 5-(3-Pyridyl)-1,3,4-thiadiazol-2-amine | Monoclinic | P2₁/c | 11.066(2) | 7.2380(14) | 11.271(2) | 116.79(3) | 32.42(14) |

| 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine (Molecule A) | Monoclinic | P2₁/c | 11.085(3) | 7.544(3) | 11.180(3) | 115.22(2) | 18.2(2) |

| 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine (Molecule B) | Monoclinic | P2₁/c | 11.085(3) | 7.544(3) | 11.180(3) | 115.22(2) | 30.3(2) |

| 5-(Furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine* | Monoclinic | P2₁/c | 13.195(3) | 5.6162(8) | 14.958(3) | 107.00(2) | 5.7(6) (furan-oxadiazole) |

*Note: Data for the oxadiazole analogue is included for comparison of heterocyclic ring conformations.

Table 2: Crystallographic Data for 2-Amino-1,3,4-Thiadiazole Analogues with Alkyl and Aryl Substituents

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 2-Amino-5-methyl-1,3,4-thiadiazole | Monoclinic | P2₁/n | - | - | - | - |

| 2-Amino-5-ethyl-1,3,4-thiadiazole | Orthorhombic | Pbca | 7.2752(3) | 10.7294(4) | 15.4991(7) | 90 |

| 2-Amino-5-propyl-1,3,4-thiadiazole | Monoclinic | P2₁/c | - | - | - | - |

| 2-Amino-5-phenyl-1,3,4-thiadiazole | Monoclinic | P2₁/c | 11.085(3) | 7.544(3) | 11.180(3) | 115.22(2) |

Computational and Theoretical Investigations of 2 Amino 5 4 Thiazolyl 1,3,4 Thiadiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of novel compounds. For 2-Amino-5-(4-thiazolyl)-1,3,4-thiadiazole, both Density Functional Theory (DFT) and ab initio methods have been employed to provide insights into its molecular properties.

Density Functional Theory (DFT) Studies

DFT studies, particularly using the B3LYP functional with various basis sets, have been instrumental in understanding the electronic properties of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. These studies focus on optimizing the molecular geometry to its lowest energy state. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

For related 2-amino-1,3,4-thiadiazole structures, DFT calculations have also been used to determine the distribution of electron density and to calculate Mulliken atomic charges. This information helps in identifying the nucleophilic and electrophilic centers within the molecule, thereby predicting its behavior in chemical reactions. The solvent effect on the electronic properties and tautomeric stability has also been investigated using methods like the Polarizable Continuum Model (PCM), revealing shifts in tautomeric equilibrium in different solvent environments.

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative, often more computationally intensive, approach to studying molecular systems. These methods have been applied to 2-amino-1,3,4-thiadiazole and its derivatives to investigate tautomeric forms and their relative stabilities. For instance, calculations can determine the energy barriers for proton transfer between different nitrogen atoms, clarifying the predominant tautomeric form under various conditions. While Hartree-Fock provides a foundational understanding of the electronic structure, MP2 calculations offer a higher level of theory by incorporating electron correlation, leading to more accurate energy predictions.

Interactive Data Table: Theoretical Electronic Properties of a Representative 2-Amino-1,3,4-thiadiazole Derivative This table presents hypothetical data based on typical findings for similar structures, as specific data for this compound is not available in the provided search results.

| Calculation Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| DFT (B3LYP) | 6-311++G** | -6.5 | -1.8 | 4.7 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations have been successfully employed for various 1,3,4-thiadiazole (B1197879) derivatives to predict their binding modes and affinities with different biological targets, including kinases and receptors. These simulations calculate a docking score, which estimates the binding free energy of the ligand-target complex. A lower docking score generally indicates a more favorable binding interaction. For instance, derivatives of 1,3,4-thiadiazole have been docked into the active sites of enzymes like dihydrofolate reductase and Abl tyrosine kinase to assess their potential as inhibitors.

Identification of Key Interacting Residues within Active Sites

A crucial outcome of molecular docking is the identification of key amino acid residues within the active site of a biological target that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, docking studies on 1,3,4-thiadiazole derivatives have revealed hydrogen bonding between the nitrogen atoms of the thiadiazole ring and specific residues like serine or tyrosine in an enzyme's active site. The amino group of the ligand can also act as a hydrogen bond donor. Understanding these key interactions is vital for the rational design and optimization of more potent and selective inhibitors.

Interactive Data Table: Hypothetical Molecular Docking Results for this compound with a Kinase Target This table presents hypothetical data based on typical findings for similar structures, as specific data for this compound is not available in the provided search results.

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Kinase A | -8.5 | SER110, ASP111 | Hydrogen Bond |

| Kinase A | TYR109, PHE77 | Hydrophobic | |

| Kinase B | -7.2 | GLU98 | Hydrogen Bond |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While specific molecular dynamics (MD) simulation studies for this compound were not identified in the search results, this computational method is a powerful tool for studying the dynamic behavior of molecules over time. MD simulations can provide valuable insights into the conformational flexibility of the ligand and the stability of the ligand-target complex. By simulating the movements of atoms and molecules, researchers can observe how the ligand adapts its conformation within the binding pocket and assess the stability of the key interactions identified through molecular docking. This information is crucial for a more comprehensive understanding of the binding mechanism and for refining the design of potential drug candidates.

Quantitative Structure-Activity Relationship (QSAR) and Electronic-Topological Method (ETM) Modeling

Computational and theoretical investigations, particularly Quantitative Structure-Activity Relationship (QSAR) and Electronic-Topological Method (ETM) modeling, have been instrumental in elucidating the structural requirements for the biological activity of various heterocyclic compounds, including derivatives of this compound. These studies aim to establish a mathematical correlation between the chemical structure and biological activity of a series of compounds.

While specific QSAR or ETM studies focused exclusively on this compound are not extensively documented in publicly available literature, research on structurally related thiadiazole and thiazole (B1198619) derivatives provides valuable insights into the key molecular features governing their biological activities. These studies often employ a variety of molecular descriptors to quantify the physicochemical properties of the molecules and correlate them with their observed biological effects.

A study on a series of 1,3,4-thiadiazole-thiazolone derivatives, which share a similar heterocyclic framework, utilized three-dimensional QSAR (3D-QSAR) methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to investigate their activity as inhibitors of human mitotic kinesin Eg5. The goal of such studies is to create models that can predict the activity of new compounds and guide the design of more potent molecules. For the thiadiazole-thiazolone derivatives, both the CoMFA and CoMSIA models demonstrated good statistical quality and predictive ability. The contour maps generated from these models provided information about the regions around the molecules where modifications might lead to an increase or decrease in activity.

In another 3D-QSAR study on a series of thiadiazole derivatives, it was found that electrostatic effects predominantly determined the binding affinities of the compounds. researchgate.net 2D-QSAR investigations on aryl thiazole derivatives highlighted the importance of specific topological descriptors, such as T_C_C_4, in influencing their inhibitory activity. researchgate.net

The general approach in these QSAR studies involves the following key steps:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.

Molecular Modeling and Descriptor Calculation: The 3D structures of the molecules are built and optimized. A wide range of descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN), are used to develop a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the developed QSAR model is rigorously tested using internal and external validation techniques.

The following table summarizes some of the descriptors and statistical methods commonly employed in QSAR studies of thiazole and thiadiazole derivatives, which would be relevant for investigating this compound.

| Descriptor Type | Examples | Statistical Methods |

| Electronic | HOMO energy, LUMO energy, Dipole moment | Multiple Linear Regression (MLR) |

| Steric | Molar refractivity, Molecular volume | Partial Least Squares (PLS) |

| Hydrophobic | LogP | Artificial Neural Network (ANN) |

| Topological | Connectivity indices, Shape indices | Principal Component Analysis (PCA) |

This table is a representation of commonly used descriptors and methods in QSAR studies of related compounds and does not represent a specific study on this compound.

For a series of thiazole derivatives investigated as PIN1 inhibitors, a 2D-QSAR study compared the performance of MLR, PLS, and ANN models. The model developed using MLR showed satisfactory performance with four key descriptors: molar refractivity (MR), LogP, ELUMO, and a topological descriptor (J). However, the ANN model demonstrated superior performance in predicting the biological activity.

While these studies provide a framework for how QSAR could be applied to this compound, it is important to note that the specific findings are for related but distinct chemical series. No specific studies employing the Electronic-Topological Method (ETM) for this compound have been identified in the reviewed literature.

Biological Activity Mechanisms and in Vitro Evaluation of 2 Amino 5 4 Thiazolyl 1,3,4 Thiadiazole Derivatives

Enzyme Inhibition and Modulation Studies

Inhibition of Inosine 5'-Phosphate Dehydrogenase (IMPDH)

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a significant target for antiviral, anticancer, and immunosuppressive agents. nih.gov While various heterocyclic compounds have been investigated as IMPDH inhibitors, specific in vitro evaluation data for 2-amino-5-(4-thiazolyl)-1,3,4-thiadiazole derivatives against this enzyme are not extensively documented in the reviewed literature. However, the therapeutic potential of targeting IMPDH has spurred the investigation of diverse chemical scaffolds. For instance, analogues of thiazole-4-carboxamide (B1297466) adenine (B156593) dinucleotide (TAD) have demonstrated potent inhibition of human IMPDH type II, with some fluorinated derivatives showing Ki values in the sub-micromolar range. nih.gov Further research is required to explore the potential of this compound derivatives as inhibitors of this key enzyme.

Tyrosine Kinase Inhibition (e.g., Abl, c-Met)

Tyrosine kinases are critical components of cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Derivatives of the 1,3,4-thiadiazole (B1197879) scaffold have shown promise as inhibitors of various tyrosine kinases, including Abl and c-Met.

Abl Kinase: The Bcr-Abl tyrosine kinase is a constitutively active enzyme responsible for the pathogenesis of chronic myelogenous leukemia (CML). japsonline.com A series of substituted 1,3,4-thiadiazole derivatives have been reported as potent inhibitors of Abl tyrosine kinase. japsonline.comnih.gov One study synthesized and evaluated a series of 1,3,4-thiadiazole derivatives for their anticancer activity against the leukemic K562 cell line, which expresses the Bcr-Abl fusion protein. One of the tested compounds exhibited a marked antiproliferative effect with an IC50 value of 11.12 µg/ml in a trypan blue assay and 50.66 µg/ml in an MTT assay. japsonline.comresearchgate.net These findings suggest that the 1,3,4-thiadiazole core can serve as a valuable scaffold for the development of novel Bcr-Abl inhibitors.

c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Its aberrant activation is implicated in various human cancers. Thiazole (B1198619) and thiadiazole carboxamide derivatives have been designed and evaluated as potential c-Met kinase inhibitors. In one study, a series of these compounds were synthesized and tested for their in vitro activity against c-Met. Several compounds exhibited potent inhibitory activity. nih.gov

| Compound ID | Target Kinase | IC | Cell Line | Assay Type |

| Compound 5 | Bcr-Abl | 50.66 (µg/ml) | K562 | MTT |

| Compound 3h | Not Specified | 11 | MDA-MB-231 | MTT |

| Compound 3j | Not Specified | 10 | MDA-MB-231 | MTT |

| Compound 3k | Not Specified | 11 | MDA-MB-231 | MTT |

| Compound 3l | Not Specified | 8 | MDA-MB-231 | MTT |

Data compiled from multiple sources. japsonline.comnih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a key enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. nih.gov Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an established target for anticancer and antimicrobial drugs. nih.gov Several studies have highlighted the potential of thiazole and thiadiazole derivatives as DHFR inhibitors.

A new class of DHFR inhibitors based on a 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol skeleton was synthesized and evaluated for in vitro activity. One compound from this series was found to be 2.7 times more active than the standard drug methotrexate, with an IC50 of 0.08 µM. nih.gov Another study on 2,4-substituted-1,3-thiazoles identified a compound with a potent DHFR inhibition activity, showing an IC50 of 0.06 µM. nih.gov Furthermore, molecular docking studies of amidoalkyl derivatives of 1,3,4-thiadiazole have shown effective interaction with the active site of DHFR, suggesting their potential as inhibitors. sciforum.net

Modulation of Microtubule Polymerization

Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, motility, and intracellular transport. nih.gov Agents that interfere with microtubule dynamics are among the most effective anticancer drugs. Thiazole derivatives have been identified as a new class of tubulin polymerization inhibitors.

A series of 2,4-disubstituted thiazole derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization. Several compounds demonstrated remarkable inhibitory activity, with IC50 values for tubulin polymerization ranging from 2.00 to 2.95 µM, which were comparable to or better than the reference drug combretastatin (B1194345) A-4 (IC50 = 2.96 µM). nih.gov These compounds were also found to induce cell cycle arrest in the G2/M phase and apoptosis in cancer cells. researchgate.net

| Compound ID | IC |

| Compound 5c | 2.95 ± 0.18 |

| Compound 7c | 2.00 ± 0.12 |

| Compound 9a | 2.38 ± 0.14 |

| Combretastatin A-4 (Reference) | 2.96 ± 0.18 |

Data from a study on 2,4-disubstituted thiazole derivatives. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. asianpubs.org They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, edema, and epilepsy. The 1,3,4-thiadiazole-2-sulfonamide (B11770387) moiety is a well-established pharmacophore for CA inhibitors.

Numerous studies have reported the synthesis and in vitro evaluation of 5-amino-1,3,4-thiadiazole derivatives as potent inhibitors of human carbonic anhydrase isoforms (hCA I and hCA II). nih.gov In one study, newly synthesized amide derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) showed significantly lower IC50 values for both hydratase and esterase activities of bovine carbonic anhydrase compared to acetazolamide (B1664987). asianpubs.org Another study on pyrazole (B372694) carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide found that the new derivatives were potent inhibitors of hCA-II, with IC50 values for hydratase activity ranging from 0.055 to 2.6 µM. nih.gov Furthermore, a series of 1,3,4-thiadiazole-thiazolidinone hybrids were synthesized, with one compound exhibiting an IC50 of 0.402 µM, making it more potent than the standard acetazolamide (IC50 = 0.998 µM). rsc.org

| Compound Series | Target Isozyme | IC |

| Pyrazole carboxylic acid amides | hCA-I (hydratase) | 3.25 - 4.75 |

| hCA-II (hydratase) | 0.055 - 2.6 | |

| hCA-I (esterase) | 2.7 - 6.6 | |

| hCA-II (esterase) | 0.013 - 4.2 | |

| 1,3,4-Thiadiazole-thiazolidinone hybrids | Carbonic Anhydrase | 0.402 (most potent) |

| Amide derivatives | Bovine CA (hydratase) | 0.179 - 0.978 |

| Bovine CA (esterase) | 0.194 - 0.225 |

Data compiled from multiple studies. asianpubs.orgnih.govrsc.org

Inhibition of Microbial Enzymes (e.g., Pantothenate synthetase, Enoyl-acyl carrier protein reductase (InhA))

The emergence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents with new mechanisms of action. Enzymes involved in essential bacterial metabolic pathways are attractive targets for such drug development.

Pantothenate Synthetase: Pantothenate synthetase is an essential enzyme in the biosynthesis of pantothenic acid (vitamin B5), a precursor of coenzyme A. While this is a validated target for antimicrobial drug discovery, specific in vitro evaluation data for this compound derivatives against pantothenate synthetase were not found in the reviewed literature.

Enoyl-acyl carrier protein reductase (InhA): InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov Inhibition of InhA is a validated strategy for the treatment of tuberculosis. A known class of potent, direct, and competitive InhA inhibitors is based on a tetracyclic thiadiazole structure. researchgate.net One such derivative, 1-[5-(6-Bromopyridin-2-ylamino)-1,3,4-thiadiazol-2-yl]-1-(4-methylthiazol-2-yl)ethanol, is a potent nanomolar inhibitor of InhA. researchgate.net Another study on 1,2,4-triazole-5-thione derivatives identified a compound with an InhA inhibition IC50 of 90 nM. nih.govnih.gov Furthermore, a series of thiadiazole-containing derivatives patented by GlaxoSmithKline showed potent InhA inhibition, with the most effective compound exhibiting an IC50 of 5.1 µM for InhA and a minimum inhibitory concentration (MIC) against M. tuberculosis of 0.2 µM. researchgate.net

| Compound Class | Target Organism | InhA IC |

| 1,2,4-Triazole-5-thione derivative | Mycobacterium tuberculosis | 90 nM |

| Tetracyclic thiadiazole derivative | Mycobacterium tuberculosis | 5.1 µM |

Data from studies on InhA inhibitors. nih.govresearchgate.net

Nucleic Acid Interactions and DNA Cleavage Mechanisms

Derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have been investigated for their interactions with nucleic acids, a key mechanism for their potential anticancer activity. Studies on certain 2-amino-5-benzylthiazole derivatives have revealed their capacity to induce DNA single-strand breaks and fragmentation in leukemia cells. ukrbiochemjournal.org Interestingly, this DNA damage occurs without direct binding or intercalation with the DNA molecule itself, suggesting an indirect mechanism of action. ukrbiochemjournal.org

Further research into other 1,3,4-thiadiazole derivatives has explored their binding mechanisms with calf thymus DNA (CT-DNA). rsc.org Spectroscopic methods, such as UV-vis spectroscopy, have been employed to elucidate the nature of these interactions. rsc.org These studies are crucial in understanding how these compounds exert their biological effects at the molecular level, providing insights that can guide the design of more effective therapeutic agents. The ability to damage DNA is a critical factor in the cytotoxicity of many anticancer drugs, and understanding the specific mechanisms of this compound derivatives is an active area of research.

Cellular Pathway Modulation in In Vitro Models

Induction of Cell Cycle Arrest

Several derivatives of 2-amino-1,3,4-thiadiazole have demonstrated the ability to modulate cellular pathways, leading to the inhibition of cancer cell growth. One key mechanism is the induction of cell cycle arrest. For instance, the derivative 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) has been shown to induce cell cycle arrest in the G0/G1 phase in A549 lung carcinoma cells. nih.gov This arrest is associated with an enhanced expression of p27/Kip1, a cyclin-dependent kinase inhibitor. nih.gov The study also revealed that FABT inhibits the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is a critical signaling pathway for cell proliferation. nih.gov

Other 1,3,4-thiadiazole derivatives have also been found to induce cell cycle arrest at different phases. For example, certain compounds have been observed to cause cell cycle arrest at the S and G2/M phases in HepG2 and MCF-7 cancer cells, respectively. nih.gov Another derivative was found to arrest breast cancer cells at the G2/M phase, potentially through the inhibition of cyclin-dependent kinase 1 (CDK1). rsc.orgresearchgate.net The ability of these compounds to halt the cell cycle at various checkpoints highlights their potential as anticancer agents by preventing the uncontrolled proliferation of cancer cells. nih.gov

Apoptosis Induction Mechanisms

In addition to cell cycle arrest, derivatives of 2-amino-1,3,4-thiadiazole can induce apoptosis, or programmed cell death, in cancer cells. The apoptotic mechanism of 2-amino-5-benzylthiazole derivatives in human leukemia cells involves several key molecular events. ukrbiochemjournal.org These compounds have been shown to induce the cleavage of PARP1 and caspase 3, which are critical executioners of apoptosis. ukrbiochemjournal.org Furthermore, they increase the levels of the pro-apoptotic Bim protein and the mitochondrion-specific EndoG nuclease, while decreasing the level of the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org

The induction of apoptosis by other 1,3,4-thiadiazole derivatives has been linked to a significant increase in the Bax/Bcl-2 ratio and caspase 9 levels in HepG2 and MCF-7 cells. nih.gov This indicates that the cytotoxic effect of these compounds is attributable to their ability to trigger the intrinsic apoptotic pathway. One particular derivative was also found to significantly increase early apoptosis in breast cancer cells. rsc.orgresearchgate.net The multifaceted mechanisms by which these compounds induce apoptosis underscore their therapeutic potential in oncology.

Inhibition of Cell Proliferation and Migration

Derivatives of 2-amino-1,3,4-thiadiazole have shown significant potential in inhibiting cell proliferation and migration, key processes in cancer progression and metastasis. The antiproliferative activity of compounds like 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) has been documented in lung carcinoma cells. nih.gov The mechanism behind this inhibition is linked to the suppression of the ERK1/2 signaling pathway, which is crucial for cell growth and division. nih.gov

Numerous studies have reported the antiproliferative effects of various 1,3,4-thiadiazole derivatives against a range of cancer cell lines. rsc.orgnih.gov For example, a novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated potent anti-proliferative effects against LoVo and MCF-7 cancer cells. nih.gov The efficacy of these compounds is often influenced by the specific chemical substitutions on the thiadiazole ring system. nih.gov By targeting pathways that control cell proliferation and migration, these derivatives represent a promising class of compounds for the development of new anticancer therapies.

Broad-Spectrum Antimicrobial Mechanisms

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govekb.eg The structural variations in these derivatives play a crucial role in determining their antibacterial potency and spectrum. For instance, certain tris-2,5-disubstituted 1,3,4-thiadiazole derivatives have shown good activity against Gram-positive bacteria such as Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus aureus, as well as Gram-negative bacteria like Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumoniae. nih.gov

Other studies have highlighted the effectiveness of 2-amino-5-aryl-1,3,4-thiadiazole derivatives containing an imine group against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria. ekb.eg The incorporation of a fluoroquinolone moiety has been shown to enhance activity against Gram-positive bacteria. nih.gov The difference in the cell wall structure between Gram-positive and Gram-negative bacteria is a key factor influencing the activity of these compounds. nih.gov The peptidoglycan layer in Gram-positive bacteria allows for the penetration of hydrophobic compounds, whereas the lipopolysaccharide outer membrane of Gram-negative bacteria can repel them. nih.gov

Table 1: Antibacterial Activity of Selected 2-Amino-1,3,4-thiadiazole Derivatives

| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |

|---|---|---|---|

| Tris-2,5-disubstituted 1,3,4-thiadiazole derivatives | Streptococcus pneumoniae, B. subtilis, S. aureus | P. aeruginosa, E. coli, K. pneumoniae | nih.gov |

| 5-aryl-2-amino 1,3,4 thiadiazole derivatives with imine group | Staphylococcus aureus, Enterococcus faecalis | Escherichia coli, Klebsiella pneumonia | ekb.eg |

| 7-[4-(5-amino-1,3,4-thiadiazol-2-sulfonyl)piperazin-1-yl]fluoroquinolone derivatives | Active against S. aureus, E. faecalis, Bacillus sp. | Poor activity | nih.gov |

| 2-amino-5-aryl-5H-thiazolo[4,3-b]-1,3,4-thiadiazole derivatives | Significant activity against S. aureus | Moderate to excellent activity | researchgate.net |

Antifungal Activity

Derivatives of 2-amino-1,3,4-thiadiazole have been the subject of extensive research due to their potential as antimicrobial agents. tandfonline.com The presence of the nitrogen-sulfur heterocyclic ring is a key structural feature in many biologically active molecules. researchgate.net Various studies have demonstrated that modifications to this core structure can lead to potent antifungal compounds.

For instance, a series of 4-amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazol-2-yl}phenols were synthesized and evaluated for their antimicrobial properties. Within this series, chlorinated and fluorinated derivatives exhibited notable antifungal activity against Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values of 25 μg/mL. tandfonline.com Another study on 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives showed that fluorinated and chlorinated compounds possessed antifungal activity against both Aspergillus niger and Candida albicans. nih.gov

The introduction of metal complexes has also been explored to enhance biological activity. The Cu(II) and Ni(II) complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole demonstrated increased antifungal activity against two Aspergillus species and C. albicans when compared to the ligand alone. nih.govdovepress.com Furthermore, formazans derived from 5-(4-chlorophenylamino)-2-mercapto-1,3,4-thiadiazole showed good activity against A. niger and Penicillium sp., although their activity against C. albicans was only moderate. nih.govdovepress.com

Other modifications, such as the incorporation of a dihydropyrimidine (B8664642) moiety at the C-5 position of the thiadiazole ring, have resulted in compounds with moderate to good inhibitory activity against various fungal strains. nih.gov Similarly, tris-2,5-disubstituted 1,3,4-thiadiazole derivatives have shown good antifungal activity against A. fumigatus, C. albicans, and Geotrichum candidum at concentrations ranging from 8 to 31.25 μg/mL. nih.gov The thiazole ring, in general, has been identified as a crucial component for antifungal effectiveness. mdpi.com

Table 1: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/MIC |

|---|---|---|

| Chlorinated and fluorinated 4-amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazol-2-yl}phenols | Aspergillus niger | MIC: 25 μg/mL tandfonline.com |

| Fluorinated and chlorinated 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives | Aspergillus niger, Candida albicans | Active nih.gov |

| Cu(II) and Ni(II) complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole | Aspergillus spp., Candida albicans | Increased activity nih.govdovepress.com |

| Tris-2,5-disubstituted 1,3,4-thiadiazole derivatives | A. fumigatus, C. albicans, G. candidum | Active at 8-31.25 μg/mL nih.gov |

| Formazans from 5-(4-chlorophenylamino)-2-mercapto-1,3,4-thiadiazole | A. niger, Penicillium sp. | Good activity nih.govdovepress.com |

Antiviral Mechanisms

The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine (B1678525), a fundamental component of nucleic acids, which may contribute to its antiviral properties. mdpi.com Derivatives of 2-amino-1,3,4-thiadiazole have been evaluated against a variety of viral strains. researchgate.net

One derivative, 2-amino-5-(2-sulphamoylphenyl)-1,3,4-thiadiazole, demonstrated the ability to reduce the replication of several DNA viruses, including adenovirus Ad17 and herpes simplex virus (HSV-1). mdpi.com It also showed activity against RNA viruses such as Poliovirus 1, Echovirus 2, and Coxsackie virus B4 at concentrations between 20 and 100 μg/mL. mdpi.com Another study highlighted a series of 2-phenylamino-1,3,4-thiadiazole derivatives that were investigated for their antiviral activity against respiratory viruses, including Influenza A H1N1, Influenza A H3N2, and Influenza B. nih.gov

In the context of human immunodeficiency virus (HIV), certain 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide (B32628) derivatives have been synthesized as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com While their anti-HIV-1 activity was less potent than the standard drug zidovudine, they demonstrated significant activity in the micromolar range, with IC50 values between 7.50 and 20.83 μM. mdpi.com

Furthermore, a patent has been filed for novel 2-amino-1,3,4-thiadiazole derivatives with activity against human cytomegalovirus (HCMV). mdpi.com A large number of these compounds were tested in an HCMV polymerase assay, with four derivatives showing 100% inhibition at a concentration of 25 μM. mdpi.com

Table 2: Antiviral Activity of this compound Derivatives

| Compound/Derivative | Virus(es) | Mechanism/Activity |

|---|---|---|

| 2-amino-5-(2-sulphamoylphenyl)-1,3,4-thiadiazole | Adenovirus Ad17, HSV-1, Poliovirus 1, Echovirus 2, Coxsackie virus B4 | Reduced replication at 20-100 μg/mL mdpi.com |

| 2-phenylamino-1,3,4-thiadiazole derivatives | Influenza A H1N1, Influenza A H3N2, Influenza B | Investigated for activity nih.gov |

| 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide derivatives | HIV-1 | NNRTI activity (IC50: 7.50–20.83 μM) mdpi.com |

| Patented 2-amino-1,3,4-thiadiazole derivatives | Human Cytomegalovirus (HCMV) | 100% inhibition of HCMV polymerase at 25 μM (for 4 derivatives) mdpi.com |

Antitubercular Activity Against Mycobacterium tuberculosis

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. cbijournal.com The 1,3,4-thiadiazole scaffold has been identified as a promising starting point for the development of such drugs. cbijournal.com

Several studies have reported the in vitro activity of 2-amino-1,3,4-thiadiazole derivatives against M. tuberculosis H37Rv. In one series of 2-amino-5-R-1,3,4-thiadiazole derivatives, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole demonstrated the highest inhibitory activity at 69%, while 2-phenylamino-5-phenyl-1,3,4-thiadiazole showed 65% inhibition at a concentration of 6.25 μg/mL. tandfonline.comdovepress.comcbijournal.com

Another study focused on 2-(4-aminophenyl)-5-substituted amino-1,3,4-thiadiazoles found that the 2-(4-aminophenyl)-5-(4-chlorophenyl)amino-1,3,4-thiadiazole derivative possessed the highest inhibition against M. tuberculosis H37Rv when tested at 6.25 μg/mL using the BACTEC 460 Radiometric System. cbijournal.com Additionally, N-[5-(1-amino-2-phenylethyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-7-substituted 1,3-benzothiazol-2-amine derivatives have shown promising antitubercular activity in vitro against the H37Rv strain, comparable to standard drugs like rifampicin (B610482) and isoniazid. tandfonline.comnih.gov

Hybrid molecules incorporating the 1,3,4-thiadiazole ring with other heterocyclic systems have also been explored. For example, benzoxazole (B165842) derivatives of 1,3,4-thiadiazole displayed significant inhibitory activity, with some compounds showing up to 95% inhibition at a concentration of 6.25 μg/mL. nih.gov

Table 3: Antitubercular Activity of this compound Derivatives against M. tuberculosis H37Rv

| Compound/Derivative | Concentration | % Inhibition |

|---|---|---|

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | 6.25 μg/mL | 69% tandfonline.comdovepress.comcbijournal.com |

| 2-phenylamino-5-phenyl-1,3,4-thiadiazole | 6.25 μg/mL | 65% tandfonline.comdovepress.comcbijournal.com |

| 2-(4-aminophenyl)-5-(4-chlorophenyl)amino-1,3,4-thiadiazole | 6.25 μg/mL | Highest in its series cbijournal.com |

| N-[5-(1-amino-2-phenylethyl)-1,3,4-thiadiazol-2-yl]-6-fluoro-7-substituted 1,3-benzothiazol-2-amine derivatives | Not specified | Promising activity tandfonline.comnih.gov |

| Benzoxazole derivatives of 1,3,4-thiadiazole | 6.25 μg/mL | Up to 95% nih.gov |

Neuroprotective Activity in Cellular Systems

Certain derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant neuroprotective properties in in vitro models. nih.gov These findings suggest a potential therapeutic role in conditions involving neuronal damage.

One such derivative, 2-(4-Bromophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (4BrABT), was evaluated for its neuroprotective activity in cultures of mouse neurons, rat astrocytes, and rat oligodendrocytes. nih.govresearchgate.net The study found that 4BrABT was not toxic to these neural cell types and even suggested a trophic, or nourishing, effect on neurons. nih.govresearchgate.net Importantly, 4BrABT demonstrated a protective effect in neuronal cultures exposed to neurotoxic conditions, such as the presence of glutamate (B1630785) (an excitotoxin) and trophic stress (serum deprivation). nih.govresearchgate.net It also protected astrocytes and oligodendrocytes from cisplatin-induced toxicity. nih.govresearchgate.net

Similarly, another derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has been studied for its neuroprotective capabilities. nih.govresearchgate.net Research showed that FABT exerted a trophic effect in neuronal cell cultures at concentrations that were effective for its anticancer activity. nih.govresearchgate.net Furthermore, FABT displayed prominent neuroprotective activity in neuronal cultures subjected to neurotoxic agents like serum deprivation and glutamate. nih.govresearchgate.net

Table 4: Neuroprotective Activity of 2-Amino-1,3,4-thiadiazole Derivatives

| Compound | Cell Type(s) | Neurotoxic Condition(s) | Observed Effect |

|---|---|---|---|